molecular formula C4H7N3 B156262 1-methyl-1H-pyrazol-3-amine CAS No. 1904-31-0

1-methyl-1H-pyrazol-3-amine

Cat. No.: B156262
CAS No.: 1904-31-0
M. Wt: 97.12 g/mol
InChI Key: MOGQNVSKBCVIPW-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, characterized by a methyl group at the first position and an amino group at the third position of the pyrazole ring. This compound is known for its versatility in organic synthesis and its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

1-Methyl-1H-pyrazol-3-amine is a pyrazole compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their inhibition .

Pharmacokinetics

It is slightly soluble in water , which may affect its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The compound has shown potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is air sensitive and should be stored under inert gas at 2–8 °C . Its solubility in water may also affect its distribution in the body . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with reducing agents to yield this compound . Another method includes the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methylpyrazole
  • 3-Aminopyrazole
  • 5-Methyl-1H-benzotriazole
  • 1-Methyl-4-piperidone

Comparison: 1-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQNVSKBCVIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172522
Record name 1-Methyl-3-aminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1904-31-0
Record name 1-Methyl-3-aminopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-aminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ligand defect in the Ni-MOF catalyst influence the electrooxidation of 1-methyl-1H-pyrazol-3-amine?

A1: The ligand defect in the Ni-MOF catalyst plays a crucial role in promoting the dynamic reconstruction of the catalyst during the electrooxidation of this compound. [] This reconstruction involves the formation of Ni(OH)2 and NiOOH species, which are more active for the electrooxidation reaction compared to the pristine Ni-MOF. The ligand defect facilitates this reconstruction by:

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